molecular formula C13H19N3O4S B2954289 Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate CAS No. 301683-50-1

Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2954289
CAS No.: 301683-50-1
M. Wt: 313.37
InChI Key: MFHABSHMJVJUQD-UHFFFAOYSA-N
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Description

Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate is a chemical compound with the molecular formula C13H19N3O4S It is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate typically involves the reaction of 4-((4-methylpiperazin-1-yl)sulfonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of a piperazine ring, a sulfonyl group, and a carbamate ester.

Properties

IUPAC Name

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15-7-9-16(10-8-15)21(18,19)12-5-3-11(4-6-12)14-13(17)20-2/h3-6H,7-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHABSHMJVJUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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